1-(2,6-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
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Description
“1-(2,6-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzyl halides are widely used as alkylation reagents in drug synthesis . A simple derivatization HPLC-UV method has been developed for the analysis of these residual trace benzyl halides in drug substances .
Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and reagents present. Benzyl halides, such as the 2,6-dichlorobenzyl group present in this compound, are known to be reactive .
Scientific Research Applications
Conformational Polymorphism and Catalytic Activity
A study on pyridine-2,6-dicarboxamide derivatives highlights their conformational polymorphism and catalytic activities. These compounds exhibit antibacterial activities and serve as efficient catalysts in transfer hydrogenation reactions. The study also delves into the molecular geometry and vibrational frequencies through density functional theory (DFT) calculations, providing insights into the interaction dynamics within polymorphs due to hydrogen bonding (Özdemir et al., 2012).
Polycondensation and Thermal Stability
Research into the polycondensation of pyridine-2,6-dicarboxylic acid with diamino compounds has led to the synthesis of polyamides with high inherent viscosities and greater thermal stability. These findings are crucial for developing materials with enhanced durability and resistance to thermal degradation (Banihashemi & Eghbali, 1976).
Helical Conformational Dynamics
Alternating sequences of pyridine-2,6-dicarboxamides have been explored for their ability to form oligomers with helical conformational dynamics. This research is significant for understanding the structural behaviors of complex molecules and their applications in nanotechnology and material science (Tie, Gallucci, & Parquette, 2006).
Spectroscopic Investigation
The spectroscopic investigation of dihydronicotinamides, including compounds with structures similar to the one , has provided valuable information on their conformation, absorption, and fluorescence. These studies are fundamental for designing fluorescent probes and sensors for various applications (Fischer, Fleckenstein, & Hönes, 1988).
Fluorescent Probes for Iron Detection
Pyridine-2,6-dicarboxamide-based probes have been synthesized for the selective detection of iron ions, showcasing the potential of these compounds in developing sensitive and selective sensors for metal ions. This research holds importance for environmental monitoring and biomedical diagnostics (Kumar, Kumar, & Gupta, 2015).
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-16-9-4-10-17(21)15(16)12-23-11-5-8-14(19(23)25)18(24)22-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFGSWDSUNDRTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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